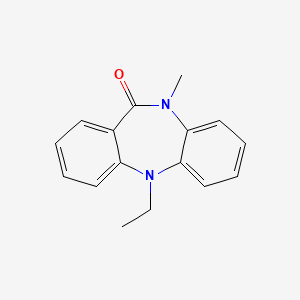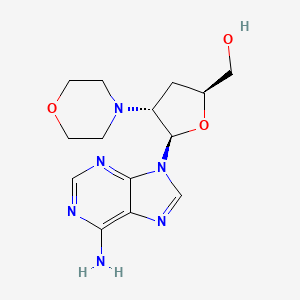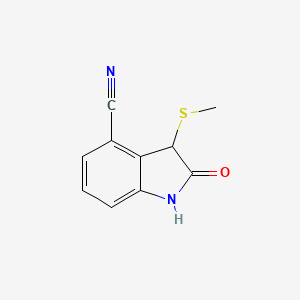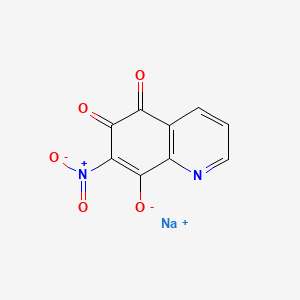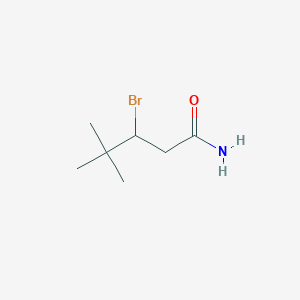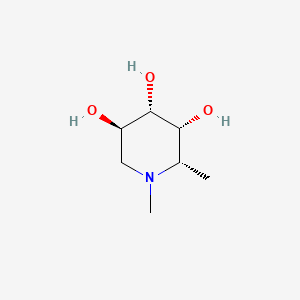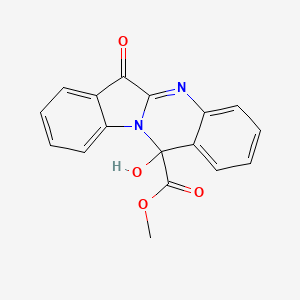
Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester is a complex organic compound with the molecular formula C₁₇H₁₂N₂O₄. This compound is part of the indole and quinazoline family, which are known for their significant biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution typically requires a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives, while reduction can produce hydroxylated compounds .
Aplicaciones Científicas De Investigación
Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinazoline derivatives: Compounds with similar quinazoline core structure.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester is unique due to its combined indole and quinazoline structures, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
62584-11-6 |
|---|---|
Fórmula molecular |
C17H12N2O4 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
methyl 12-hydroxy-6-oxoindolo[2,1-b]quinazoline-12-carboxylate |
InChI |
InChI=1S/C17H12N2O4/c1-23-16(21)17(22)11-7-3-4-8-12(11)18-15-14(20)10-6-2-5-9-13(10)19(15)17/h2-9,22H,1H3 |
Clave InChI |
KBIGHBLKYNEVDZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(C2=CC=CC=C2N=C3N1C4=CC=CC=C4C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


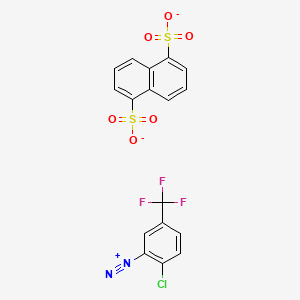
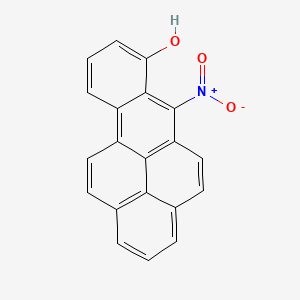
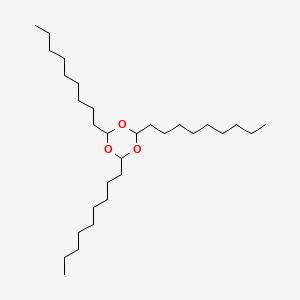
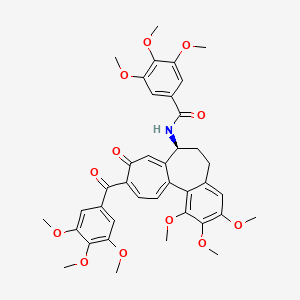
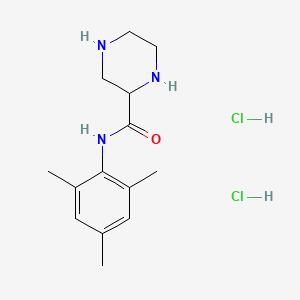
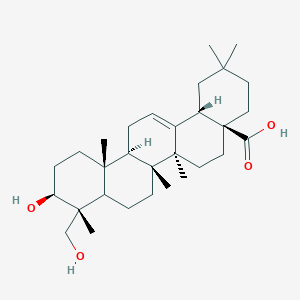
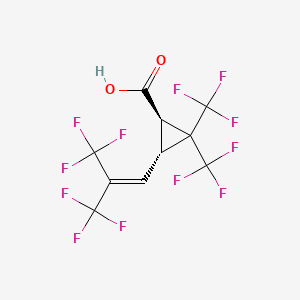
![Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B15197217.png)
